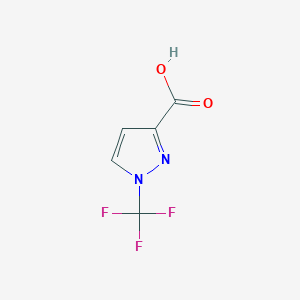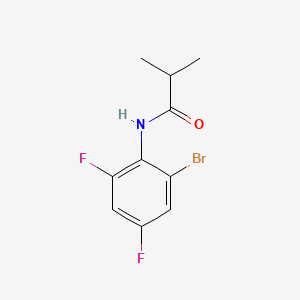
1-(Trifluoromethyl)pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the first position and a carboxylic acid group at the third position
Wirkmechanismus
Target of Action
The primary target of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid is Caspase-1 , a thiol protease . Caspase-1 plays a crucial role in the maturation of the pro-inflammatory cytokines interleukin (IL)-1β and IL-18 .
Mode of Action
It is known that the compound interacts with its target, caspase-1, which is involved in the cleavage of il-1β between an asp and an ala, releasing the mature cytokine . This cytokine is involved in a variety of inflammatory processes .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the inflammatory response. The compound’s interaction with Caspase-1 leads to the maturation of IL-1β, which is involved in various inflammatory processes .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in inflammation. By interacting with Caspase-1, the compound facilitates the maturation of IL-1β, leading to an inflammatory response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The condensation reaction is typically carried out at 40-45°C for 5 hours using ethanol as a solvent. The acylation step employs trifluoroacetyl chloride and triethylamine as an acid-capturer, resulting in a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale operations. The use of readily available and cost-effective raw materials, along with moderate reaction conditions, makes the process economically viable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents like bromine can be used.
Cyclization: Cyclization reactions often require catalysts such as copper or palladium.
Major Products: The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Agrochemicals: It serves as an intermediate in the synthesis of fungicides and other agrochemicals.
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is similar in structure but contains a difluoromethyl group instead of a trifluoromethyl group.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound features a boronic acid pinacol ester group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness: 1-(Trifluoromethyl)pyrazole-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and materials science .
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-1-3(9-10)4(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHBHWQFPDROPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092678-51-6 |
Source


|
| Record name | 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)




![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)



